molecular formula C16H22N2O3S B345574 2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole CAS No. 898645-07-3

2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole

Cat. No.: B345574
CAS No.: 898645-07-3
M. Wt: 322.4g/mol
InChI Key: ILVZGHWCLOHZEE-UHFFFAOYSA-N
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Description

2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole typically involves the reaction of 2-ethylimidazole with a sulfonyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted imidazole derivatives with different functional groups replacing the sulfonyl group.

Scientific Research Applications

2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-methylimidazole: A simpler imidazole derivative used in similar applications.

    2-Methoxy-4-methylimidazole: Another imidazole derivative with different substituents.

Uniqueness

2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, plays a crucial role in its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-ethyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-6-16-17-7-8-18(16)22(19,20)15-10-13(11(2)3)12(4)9-14(15)21-5/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVZGHWCLOHZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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